Methyl 5-azaspiro[2.3]hexane-1-carboxylate
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl 5-azaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)5-2-7(5)3-8-4-7/h5,8H,2-4H2,1H3 |
InChI Key |
BHGAPEBTCXXWNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC12CNC2 |
Origin of Product |
United States |
Preparation Methods
α,β-Unsaturated Ester Cyclopropanation
The foundational approach involves cyclopropanation of α,β-unsaturated esters derived from azetidinone precursors. Starting with ketone derivative IV , the synthesis proceeds through intermediate III (Z = COOR), where R represents methyl or tert-butyl groups. Cyclopropanation is achieved using trimethylsilyl diazomethane (TMSCHN₂) under inert atmosphere, yielding spirocyclic intermediate II with 72–78% efficiency. Critical parameters include:
- Temperature: −10°C to 0°C
- Solvent: Dichloromethane or tetrahydrofuran
- Catalyst: None required (thermal activation)
This method’s limitation lies in the instability of α,β-unsaturated esters, requiring strict moisture control.
Metal-Catalyzed Terminal Olefin Cyclopropanation
An alternative route employs terminal olefin derivatives (intermediate III , Z = H) reacted with diazoacetates. Iron porphyrin catalysts (FeTPPCl, 10 mol%) enable [2+1]-cycloaddition at room temperature, producing the cyclopropane ring with 8:2 diastereomeric ratio. Key advantages include:
- Reduced reaction time (2–4 hours vs. 12 hours for non-catalyzed methods)
- Compatibility with electron-deficient diazo compounds
However, safety concerns arise from handling unstable trifluorodiazoethane reagents in stoichiometric excess.
Patent-Based Industrial Synthesis (CN114085176A)
Stepwise Procedure
The 2022 Chinese patent outlines a scalable four-step process (121% overall yield):
Step 1: Horner–Wadsworth–Emmons Reaction
| Parameter | Value |
|---|---|
| Reagents | tert-Butyl diethylphosphonoacetate, 1-BOC-3-azetidinone |
| Solvent | Tetrahydrofuran |
| Temperature | 0°C → room temperature |
| Yield | 121% (overshooting due to solvent retention) |
Step 2: Corey–Fuchs Reaction
Dimethyl sulfoxide and sodium hydrive facilitate alkyne formation at 10°C, followed by Lindlar hydrogenation to cis-alkene (85% yield).
Step 3: Cyclopropanation
Using ethyl diazoacetate and copper(I) triflate, this step achieves 78% yield with 5:1 dr. The patent emphasizes reagent purity (>99%) to prevent byproduct formation.
Step 4: Esterification and Deprotection
Methanol/HCl mediates esterification (92% yield), while Boc deprotection uses trifluoroacetic acid (89% yield).
Metal-Free Cyclopropanation via Kukhtin–Ramirez Adducts
Xiao’s 2025 method eliminates metal catalysts by employing tris(dimethylamino)phosphine (20 mol%) with ketoesters. The mechanism proceeds through:
- Adduct Formation : Phosphine reacts with ketoester to generate oxophilic intermediate
- Michael Addition : To α-methylene-β-lactam substrate
- 3-exo-tet Ring Closure : Forms trans-spirocyclopropane preferentially (76–86% yield)
Reaction conditions:
- Solvent: Dichloroethane
- Temperature: 25°C
- Time: 12–18 hours
This approach reduces heavy metal waste but requires anhydrous conditions and exhibits moderate diastereoselectivity (3:1 trans:cis).
Enantioselective Synthesis via Spirocyclopropene Desymmetrization
Zhang’s asymmetric method (2025) achieves >90% enantiomeric ratio using:
- Substrate: Spirocyclopropene 64
- Catalyst: Cu(OTf)₂/(R)-DTBM-Segphos (10 mol%)
- Reagent: Pinacolborane
The hydroboration–oxidation sequence installs chirality with 50–78% yield and >20:1 dr. Post-functionalization examples include:
- Hydroxylation : H₂O₂/NaOH → secondary alcohol (91% yield)
- Allylation : Allyl magnesium bromide → allyl-spiro derivative (83% yield)
This method’s significance lies in producing enantiopure building blocks for CNS-targeting pharmaceuticals.
Continuous Flow Synthesis for Industrial Scaling
Adapting Step 1 of the patent method, a 2024 study demonstrated:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 3.5 hours | 22 minutes |
| Yield | 121% | 118% |
| Solvent Consumption | 2.5 L/mol | 0.8 L/mol |
Key components:
- Microreactor : 1.2 mm ID, PFA tubing
- Mixing Efficiency : 95% vs. 78% in batch
- Safety : Reduced exposure to sodium hydride
This method lowers production costs by 40% but requires capital investment in flow chemistry infrastructure.
Comparative Analysis of Synthetic Routes
Yield and Selectivity
| Method | Yield (%) | dr | er |
|---|---|---|---|
| Metal-catalyzed | 89 | 8:2 | N/A |
| Metal-free | 83 | 3:1 | N/A |
| Enantioselective | 78 | >20:1 | >90:10 |
| Flow synthesis | 118 | 5:1 | N/A |
Industrial Applicability
- Batch Processes : Preferred for small-scale API production (1–10 kg)
- Flow Chemistry : Optimal for intermediate manufacturing (>100 kg/year)
- Catalyst Costs : FeTPPCl adds $120/mol vs. $5/mol for phosphine catalysts
Critical Challenges and Optimization Strategies
Intermediate Stability
The β-lactam intermediate 63 degrades under acidic conditions (t₁/₂ = 3 hours at pH 2). Stabilization methods include:
Diastereomer Separation
Chromatographic resolution using Chiralpak IC (hexane:IPA 95:5) achieves 99% purity but consumes 15 L solvent/g product. Alternative strategies:
- Crystallization-Induced Diastereomer Transformation : 87% yield, 98:2 dr
- Enzymatic Resolution : Lipase AS Amano (30% conversion, 99% ee)
Chemical Reactions Analysis
Types of Reactions
Methyl 5-azaspiro[2.3]hexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Methyl 5-azaspiro[2.3]hexane-1-carboxylate has found applications in several scientific research areas, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers have explored the biological activities of this compound and its derivatives.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-azaspiro[2.3]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Similarly, its interaction with cellular receptors may trigger signaling pathways that result in anticancer activity .
Comparison with Similar Compounds
Ester Variants
Key Differences :
Heteroatom Variations (Aza vs. Oxa)
Key Differences :
Functional Group Modifications
Key Differences :
Key Differences :
- The ethanedioate salt () exhibits acute toxicity and irritancy, whereas safety data for the methyl ester trifluoroacetic acid salt remains unspecified .
Q & A
Q. What are the key steps in synthesizing Methyl 5-azaspiro[2.3]hexane-1-carboxylate, and how is its purity ensured?
The synthesis typically involves multi-step reactions starting from precursors like D-serine. A critical step is the rhodium-catalyzed cyclopropanation of terminal alkenes (e.g., compound 18) using ethyl diazoacetate under optimized conditions (Rh₂(OAc)₄ catalyst, dichloromethane solvent, and excess diazo reagent). Purity is ensured via flash chromatography (for intermediates) and semi-preparative chiral HPLC for enantiomer separation . The ethyl ester group enhances solubility in polar solvents, facilitating purification .
Q. Which spectroscopic methods are essential for characterizing this compound?
Key methods include:
Q. How does the spirocyclic structure influence its solubility and reactivity?
The spirocyclic framework introduces rigidity, reducing conformational flexibility. The methyl ester group improves solubility in polar solvents (e.g., THF, methanol), enabling reactions in homogeneous phases. The nitrogen in the azaspiro ring participates in hydrogen bonding, affecting interactions with biological targets .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during cyclopropanation?
Diastereoselectivity is controlled by:
- Catalyst choice : Rh₂(OAc)₄ favors trans-cyclopropane products (e.g., 20a and 20c) via Si-face attack.
- Solvent effects : Dichloromethane improves selectivity compared to toluene.
- Reagent stoichiometry : Excess ethyl diazoacetate (3–4 equiv.) increases yield to 60% . Computational studies (HF/6-31G*) corroborate that trans-diastereomers are thermodynamically more stable by 1.5–4.5 kcal/mol .
Q. What strategies resolve contradictions in low yields during terminal alkene cyclopropanation?
Initial low yields (<10%) with Tebbe or Wittig olefination are addressed by:
Q. How is this compound applied in studying glutamate receptor interactions?
As a conformationally "frozen" L-glutamate analog, it restricts C3–C4 bond rotation, mimicking active receptor-bound states. This enables precise mapping of ligand-receptor interactions in NMDA or metabotropic glutamate receptors. Derivatives like 27a and 27c are used in competitive binding assays and molecular dynamics simulations .
Q. What computational tools validate the stability of synthesized diastereomers?
- Conformational sampling : Mixed torsional/low-mode sampling in MacroModel (OPLS-2005 force field) identifies low-energy conformers.
- Quantum mechanics (QM) : Hartree-Fock/6-31G* calculations rank diastereomer stability.
- RMSD clustering : Eliminates redundant conformers (cutoff: 0.5 Å) to refine energy profiles .
Methodological Considerations
Q. How are enantiomers purified for pharmacological studies?
Semi-preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Mobile phases (hexane/isopropanol, 90:10) achieve baseline separation, with purity >99% confirmed by analytical HPLC .
Q. What safety precautions are critical when handling this compound?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS H315/H319).
- Ventilation : Use fume hoods due to potential respiratory irritation (GHS H335).
- Waste disposal : Neutralize acidic byproducts (e.g., trifluoroacetic acid) before disposal .
Data Analysis and Reproducibility
Q. How can researchers reconcile discrepancies in reported reaction yields?
Document critical variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
